2-Mercaptobenzophenone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1801-99-6 |
|---|---|
Molecular Formula |
C13H10OS |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
phenyl-(2-sulfanylphenyl)methanone |
InChI |
InChI=1S/C13H10OS/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,15H |
InChI Key |
SPEXCGKGVJUPGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2S |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Mercaptobenzophenone and Its Derivatives
Precursor-Based Synthesis Routes
The most common and logical synthetic pathways to 2-Mercaptobenzophenone begin with appropriately substituted benzophenone (B1666685) precursors. These routes are typically multi-step processes involving the formation of an intermediate that is then converted to the final thiol.
Synthesis from 2-Aminobenzophenone (B122507) via Diazotization and Thiocyanation
A foundational method for introducing a sulfur functional group onto an aromatic ring is through the Sandmeyer or related reactions, starting from an amino group. This pathway leverages the readily available 2-aminobenzophenone as the starting material.
The synthesis begins with the diazotization of 2-aminobenzophenone. In this step, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). This reaction converts the amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺Cl⁻).
Following the formation of the diazonium salt, a nucleophilic substitution reaction is carried out. The solution containing the 2-benzoylbenzenediazonium salt is treated with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or cuprous thiocyanate (CuSCN). The thiocyanate ion (SCN⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂) from the aromatic ring to form 2-thiocyanatobenzophenone. The use of a copper(I) catalyst can facilitate this transformation, which is analogous to the Sandmeyer reaction.
Table 1: Reaction Steps for Synthesis from 2-Aminobenzophenone
| Step | Reaction Type | Key Reagents | Intermediate/Product | Typical Conditions |
|---|---|---|---|---|
| 1 | Diazotization | 2-Aminobenzophenone, NaNO₂, HCl | 2-Benzoylbenzenediazonium chloride | 0–5 °C |
Hydrolysis and Derivatization of 2-Thiocyanatobenzophenone
Once 2-thiocyanatobenzophenone is synthesized and isolated, the next step is the conversion of the thiocyanate (-SCN) group into the desired thiol (-SH) group. This is typically achieved through hydrolysis. The hydrolysis can be performed under either acidic or basic conditions. For instance, heating 2-thiocyanatobenzophenone with a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution will cleave the S-CN bond, and subsequent acidification of the resulting thiolate salt will yield this compound.
Derivatization of the newly formed thiol can be readily accomplished. The thiol group is nucleophilic and can react with various electrophiles. For example, alkylation with alkyl halides can produce thioethers, while oxidation can lead to the formation of disulfides or sulfonic acids, providing access to a wide range of this compound derivatives.
Advanced Synthetic Protocols and Yield Optimization Techniques
While the classical precursor-based routes are reliable, modern organic synthesis focuses on improving reaction efficiency, yields, and sustainability. For the synthesis of this compound, several factors can be optimized.
Yield Optimization:
Purity of Reagents: The purity of the starting 2-aminobenzophenone is crucial, as impurities can lead to side reactions during diazotization.
Catalyst Choice: In the thiocyanation step, the choice and quality of the catalyst (e.g., CuSCN) can significantly impact the reaction rate and yield.
Work-up Procedure: Careful extraction and purification steps, such as column chromatography, are necessary to isolate the pure product from byproducts and unreacted starting materials.
Table 2: Comparison of Conventional vs. Ultrasonic Methods for a Precursor Step tubitak.gov.tr
| Reaction Step | Method | Temperature | Time | Yield |
|---|---|---|---|---|
| Phenylacetonitrile + Dinitrobenzene | Conventional | Reflux | 3 h | 75% |
Photochemical Methods in this compound Synthesis
Photochemical methods are not commonly employed for the direct synthesis of this compound itself. The literature does not extensively report photochemical routes starting from common precursors to form the thiol-substituted benzophenone.
However, this compound and its derivatives are highly relevant in the field of photochemistry as precursors to other photoactive molecules, such as thioxanthones. Thioxanthones, which can be synthesized via intramolecular cyclization of this compound derivatives, are widely used as photoinitiators in polymerization processes. instras.com The photochemistry of these resulting thioxanthone derivatives, including their spectroscopic properties and behavior upon flash photolysis, has been studied in detail. instras.com Therefore, while photochemistry may not be a primary synthetic tool for this compound, the compound is a key building block for creating molecules with important photochemical applications.
One-Pot Reaction Sequences in Mercaptobenzophenone Chemistry
In the context of this compound chemistry, a one-pot approach could be envisioned for the conversion of 2-aminobenzophenone to the final product. Such a sequence would involve:
Diazotization: Formation of the diazonium salt from 2-aminobenzophenone in an aqueous acidic medium.
Thiocyanation: Introduction of the thiocyanate reagent directly into the same reaction vessel to form 2-thiocyanatobenzophenone.
Hydrolysis: Altering the reaction conditions (e.g., by adding a strong base and heating) to hydrolyze the intermediate thiocyanate in situ.
Acidification: Final neutralization or acidification to yield the this compound product.
While specific, well-established one-pot protocols for this exact transformation are not widely documented in readily available literature, the principles of one-pot synthesis are broadly applied in the creation of related heterocyclic systems. For example, one-pot syntheses are used to produce 2-arylbenzoxazoles from 2-aminophenols and aldehydes, demonstrating the feasibility of sequential condensation and cyclization reactions in a single vessel. asianpubs.orgnih.gov Applying this philosophy to mercaptobenzophenone synthesis from readily available precursors remains a viable strategy for process optimization.
Chemical Reactivity and Reaction Mechanisms of 2 Mercaptobenzophenone
Intrinsic Reactivity Profile of the Thiol Functional Group
The thiol functional group (-SH) endows 2-Mercaptobenzophenone with a distinct reactivity profile characterized by its acidity, strong nucleophilicity, and susceptibility to oxidation.
Acidity : Thiols are generally more acidic than their alcohol counterparts. The sulfur atom, being larger and more polarizable than oxygen, can better stabilize the resulting negative charge of the conjugate base (thiolate). This increased acidity means that this compound is readily deprotonated by bases to form a potent thiolate nucleophile. chemistrysteps.com The pKa of aromatic thiols typically falls in the range of 7-8, allowing for significant thiolate formation under mild basic conditions. researchgate.net
Nucleophilicity : The thiolate anion of this compound is an excellent nucleophile. Sulfur's large size and diffuse valence electrons make it highly polarizable and "soft," enabling it to effectively attack a variety of electrophilic centers. chemistrysteps.com This high nucleophilicity drives many of the reactions discussed in subsequent sections, including nucleophilic substitutions and conjugate additions.
Oxidation-Reduction : The thiol group is redox-active. It can be easily oxidized to form a disulfide bond (-S-S-) under mild oxidizing conditions, such as exposure to iodine or air. researchgate.net Stronger oxidants can further oxidize the sulfur to sulfinic or sulfonic acids. Conversely, the disulfide can be reduced back to the thiol, a reversible process that is a cornerstone of thiol chemistry. researchgate.net
The reactivity of the thiol group can be summarized in the following table:
| Property | Description | Implication for this compound |
| Acidity | More acidic than corresponding alcohols (pKa ≈ 7-8 for aromatic thiols). researchgate.net | Readily forms a thiolate anion in the presence of a base. |
| Nucleophilicity | The thiolate is a strong, soft nucleophile. chemistrysteps.com | Efficiently participates in SN2, SNAr, and Michael addition reactions. |
| Redox Activity | Can be oxidized to disulfides, sulfinic acids, or sulfonic acids. researchgate.net | Can undergo dimerization or further oxidation depending on reaction conditions. |
Radical Polymerization Initiated by this compound
The benzophenone (B1666685) portion of the molecule allows this compound to function as a Type II photoinitiator for radical polymerization. Upon absorption of UV light, the benzophenone moiety is excited from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁).
Photoexcitation and Hydrogen Abstraction : The triplet-state benzophenone abstracts the hydrogen atom from the thiol group, creating a benzhydrol ketyl radical and a thiyl radical.
Initiation : The newly formed thiyl radical (Ar-S•) is capable of initiating the polymerization of vinyl monomers, such as acrylates or styrenes, by adding across the double bond. nih.gov
The radical-mediated reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.com This self-initiating characteristic, where one part of the molecule initiates a reaction involving another part, is a key feature of its photochemical reactivity.
Nucleophilic Pathways Involving the Thiol Moiety
The strong nucleophilicity of the deprotonated thiol group (thiolate) allows this compound to engage in several nucleophilic pathways.
Thiol-Michael Addition : The thiolate anion can act as a potent nucleophile in Michael (conjugate) addition reactions. It readily adds to α,β-unsaturated carbonyl compounds, nitriles, and other electron-deficient alkenes. researchgate.net This reaction is highly efficient and often proceeds under basic catalysis, where the base serves to deprotonate the thiol. researchgate.netnih.gov The resulting adduct contains a new carbon-sulfur bond.
Nucleophilic Aromatic Substitution (SNAr) : The thiolate can displace a leaving group (typically a halide) from an activated aromatic or heteroaromatic ring. acsgcipr.org For the SNAr reaction to proceed, the aromatic ring must be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group. The reaction occurs via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. acsgcipr.orgacs.org
Transition Metal-Catalyzed Transformations
Transition metals, particularly palladium, can catalyze a variety of transformations involving this compound, leading to the synthesis of complex heterocyclic structures.
Thiocarbonylation reactions involving the direct use of this compound are not widely reported in the scientific literature. This specific transformation, which would involve the incorporation of a carbonyl group adjacent to the sulfur atom, does not appear to be a common synthetic route utilizing this particular substrate.
The mention of McMurry coupling for the synthesis of benzothiophene (B83047) derivatives from this compound appears to be a conceptual misapplication. The McMurry reaction is a reductive coupling of two carbonyl groups (ketones or aldehydes) using a low-valent titanium reagent (e.g., from TiCl₃ or TiCl₄ and a reducing agent) to form an alkene. nih.gov This reaction forms a C=C double bond and is not a standard method for creating the C-S bond required for a benzothiophene ring from a mercaptobenzophenone precursor.
Instead, benzothiophenes are more commonly synthesized from related ortho-substituted phenyl precursors via intramolecular cyclization reactions, which can be promoted by various reagents or catalysts. researchgate.net
Palladium catalysis offers powerful methods for C-S bond formation and the synthesis of sulfur-containing heterocycles. While direct cross-coupling with the thiol group can be challenging, palladium-catalyzed C-H activation and functionalization provide a plausible pathway for intramolecular cyclization.
In a typical catalytic cycle, a Pd(II) catalyst can coordinate to the substrate and effect an intramolecular C-H activation at the ortho position of one of the phenyl rings. This forms a palladacycle intermediate. Subsequent reductive elimination can form a new C-S bond, yielding the benzothiophene ring system and regenerating the active palladium catalyst. Such C-H functionalization strategies are well-established for the synthesis of various heterocycles. nih.govnih.govmsu.edu The efficiency and regioselectivity of these reactions are often controlled by the choice of ligands, oxidants, and reaction conditions. msu.edursc.org
| Catalyst System | Transformation Type | Product Class |
| Pd(II) / Oxidant | Intramolecular C-H Activation/C-S Coupling | Benzothiophene Derivatives |
| Pd(0) / Ligand | Cross-Coupling (with related precursors) | Functionalized Aromatics |
Asymmetric Catalysis and Stereoselective Synthesis
Extensive research into the chemical literature and scientific databases indicates that this compound is not a commonly utilized substrate for the specific asymmetric catalytic reactions outlined below. The reaction sequences mentioned, such as the Domino Thia-Michael/Aldol (B89426) reaction, are prominently documented for a similar compound, 2-mercaptobenzaldehyde (B1308449). The aldehyde functionality in 2-mercaptobenzaldehyde is crucial for the aldol condensation step of the domino sequence, a role that the ketone group in this compound does not readily fulfill under the typical organocatalytic conditions for these transformations.
Therefore, detailed research findings and data tables for the application of this compound in these specific contexts could not be located. The following sections reflect this lack of available data.
Domino Thia-Michael/Aldol Reaction Sequences
There is no significant scientific literature available describing the use of this compound as a substrate in organocatalytic Domino Thia-Michael/Aldol reaction sequences. This type of reaction typically requires an aldehyde functional group to act as the electrophile in the aldol addition step, which is initiated by the conjugate addition of the thiol (the Thia-Michael reaction). The ketone in this compound is less electrophilic than an aldehyde, making it an unsuitable substrate for this specific cascade reaction under known organocatalytic methods.
Organocatalytic Cyclization and Cycloaddition Reactions
No specific examples or dedicated studies on the use of this compound in organocatalytic cyclization and cycloaddition reactions for the synthesis of complex chiral molecules were found in the reviewed scientific literature. While organocatalysis is a broad field, the specific application to this compound for these reaction types is not documented.
Coordination Chemistry and Metal Complexes of 2 Mercaptobenzophenone
Catalytic Applications of 2-Mercaptobenzophenone Coordination Compounds
Coordination compounds derived from this compound and its related Schiff bases, such as benzophenone (B1666685) thiosemicarbazones, have emerged as a versatile class of catalysts in a variety of organic transformations. The presence of both soft (sulfur) and hard (nitrogen and potentially oxygen) donor atoms allows these ligands to form stable complexes with a range of transition metals, thereby creating catalytically active centers with unique electronic and steric properties. rsc.orgresearchgate.net These metal complexes have demonstrated notable efficacy in mediating reactions such as carbon-carbon bond formation and oxidation processes. mdpi.comnih.gov
The catalytic activity of these complexes is profoundly influenced by the nature of the central metal ion, the coordination geometry, and the specific substituents on the benzophenone moiety. For instance, palladium complexes of thiosemicarbazones derived from benzophenone have been investigated as catalysts in cross-coupling reactions. mdpi.com The catalytic cycle often involves oxidative addition, transmetalation, and reductive elimination steps, with the ligand framework playing a crucial role in stabilizing the various oxidation states of the metal center.
One of the significant areas of application for these catalysts is in the Mizoroki-Heck reaction. Studies have shown that palladium complexes of bidentate thiosemicarbazones can effectively catalyze the coupling of aryl bromides with acrylates. mdpi.com The efficiency of these catalysts is dependent on factors such as temperature, solvent, the nature of the base employed, and the catalyst loading. For example, dinuclear palladium complexes have been systematically studied to optimize these reaction conditions. mdpi.com
The following table summarizes the catalytic performance of a representative palladium(II) complex of a benzophenone-derived thiosemicarbazone in the Heck cross-coupling reaction between p-bromoacetophenone and t-butyl acrylate.
| Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 120 | 95 |
| 0.5 | DMF | K₂CO₃ | 120 | 92 |
| 0.1 | DMF | Na₂CO₃ | 130 | 88 |
| 1 | Toluene | K₂CO₃ | 110 | 75 |
| 1 | DMF | Et₃N | 120 | 60 |
Beyond palladium, complexes of other transition metals such as copper, nickel, and cobalt with Schiff bases derived from precursors related to this compound have also been explored for their catalytic prowess in various oxidation and reduction reactions. nih.govtijer.org The inherent tunability of the ligand structure provides a powerful tool for modulating the catalytic activity and selectivity of the resulting metal complexes. rsc.org
Supramolecular Assemblies Involving this compound as a Building Block
The structural features of this compound, particularly its aromatic rings and the presence of hydrogen bond donors and acceptors, make it an intriguing candidate as a building block for the construction of supramolecular assemblies. While specific research on this compound in this context is nascent, the principles of supramolecular chemistry and the documented behavior of other benzophenone derivatives provide a strong foundation for its potential applications. nih.govwhiterose.ac.uk Benzophenone-based molecules have been successfully employed to create photoinitiators that can be localized through supramolecular interactions, leading to spatially controlled polymerization. nih.govresearchgate.net
The formation of supramolecular structures is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. In the case of this compound, the thiol group can act as a hydrogen bond donor, while the carbonyl oxygen and the aromatic rings can serve as hydrogen bond acceptors and participate in π-π stacking interactions, respectively. These interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures.
An illustrative example of how benzophenone derivatives can be utilized in supramolecular chemistry comes from the development of benzophenone-functionalized dipeptides. These molecules have been shown to self-assemble into gels, with the viscosity and morphology of the resulting supramolecular structures being highly dependent on the linker between the benzophenone unit and the peptide backbone. whiterose.ac.uk
The table below outlines the self-assembly behavior of different benzophenone-diphenylalanine conjugates, highlighting the influence of molecular structure on the resulting supramolecular architecture.
| Compound | Linker Group | Observed Supramolecular Structure | Resulting Property |
|---|---|---|---|
| 3BPAcFF | Acetyl | Micelles | Low Viscosity |
| 3BPFF | Direct Bond | Micelles | Low Viscosity |
| 4BPAcFF | Acetyl | Thin Fibers/Bundles | Increased Viscosity/Gel Noodle Formation |
These findings underscore the potential of utilizing the benzophenone scaffold as a versatile platform for designing novel supramolecular materials. By extension, this compound and its derivatives represent a promising, yet largely unexplored, family of building blocks for the rational design and synthesis of functional supramolecular assemblies.
Applications of 2 Mercaptobenzophenone in Polymer and Materials Science
Photopolymerization and Photoinitiator Systems
Photopolymerization, or UV curing, is a process that utilizes light to initiate a polymerization reaction, rapidly converting a liquid monomer and oligomer formulation into a solid polymer. This technology is valued for its speed, low energy consumption, and environmentally friendly, solvent-free formulations. Photoinitiators are critical components in these systems, as they absorb light and generate reactive species that start the polymerization.
Role as a Photoinitiator in Polymerization Processes
2-Mercaptobenzophenone functions as a Type II photoinitiator. polymerinnovationblog.comlongchangchemical.com Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals upon irradiation, Type II photoinitiators operate through a bimolecular mechanism. Upon absorbing UV light, the benzophenone (B1666685) moiety in the molecule transitions to an excited triplet state. polymerinnovationblog.comnih.gov This excited state is not reactive enough to initiate polymerization directly but can abstract a hydrogen atom from a co-initiator or hydrogen donor. longchangchemical.com
In the case of this compound, the thiol group (-SH) can act as an intramolecular hydrogen donor. The excited benzophenone core abstracts the hydrogen atom from the adjacent mercapto group, generating a ketyl radical and a thiyl radical. The highly reactive thiyl radical is then capable of initiating the polymerization of monomers, particularly those with ethylenically unsaturated groups like acrylates. google.com This intramolecular mechanism can lead to high initiation efficiency.
| Photoinitiator Type | Mechanism of Radical Generation | Example |
| Type I | Unimolecular bond cleavage upon UV absorption. | Hydroxyacetophenones |
| Type II | Bimolecular reaction; excited state abstracts hydrogen from a co-initiator. | Benzophenone / Amine |
| This compound | Functions as a Type II initiator, often with an intramolecular hydrogen abstraction mechanism. | N/A |
Development of Photocurable Compositions Utilizing Mercaptobenzophenones
Photocurable compositions based on mercaptobenzophenone compounds have been developed for a wide range of applications, including light-curable coatings, adhesives, and printing inks. google.com These formulations typically consist of monomers and oligomers containing unsaturated functional groups (e.g., acrylates), the mercaptobenzophenone photoinitiator, and other additives to tailor specific properties. When exposed to UV light, typically in the 230-450 nm range, the formulation rapidly polymerizes or "cures" to form a solid, cross-linked film. google.com The efficiency of these compositions is high, and they are noted for leaving no residual mercaptan odors, a common issue with other thiol-containing compounds. google.com
Strategies for Mitigating Photoinitiator Migration in Cured Films
A significant challenge with traditional, small-molecule photoinitiators is their tendency to migrate to the surface of the cured polymer over time. google.com This migration can lead to surface defects, yellowing, and potential toxicity, which is a major concern for applications like food packaging. google.comresearchgate.net
This compound offers an effective solution to this problem. The presence of the mercapto group allows the photoinitiator to be chemically incorporated into the polymer network during the curing process through a chain-transfer reaction. As the thiyl radical initiates a polymer chain, the entire benzophenone moiety becomes covalently bonded to that chain. google.com This integration ensures that the photoinitiator residue is permanently locked within the polymer matrix, rendering it non-migratable and non-extractable. google.com This "zero mobility" feature is a critical advantage for high-performance and sensitive applications. google.com
| Migration Mitigation Strategy | Description | Relevance to this compound |
| Use of High Molecular Weight PIs | Larger molecules diffuse more slowly and are less likely to migrate. | N/A |
| Polymeric Photoinitiators | Photoinitiator moieties are part of a larger polymer backbone. | N/A |
| Reactive (Polymerizable) PIs | The photoinitiator has a functional group that allows it to co-polymerize and become part of the final network. | The mercapto group enables this compound to act as a reactive photoinitiator, covalently bonding into the polymer network. |
Free Radical Polymerization of Ethylenically Unsaturated Compounds Initiated by this compound
Free radical polymerization is the most common mechanism in UV curing and is the process initiated by this compound. polymerinnovationblog.comyoutube.com The process involves three main steps: initiation, propagation, and termination. youtube.comlibretexts.org
Initiation: As described, UV absorption by the benzophenone moiety leads to the formation of a thiyl radical. This radical then attacks the double bond of an ethylenically unsaturated monomer (like an acrylate), forming a new carbon-centered radical and initiating a polymer chain. google.comlibretexts.org
Propagation: The newly formed radical monomer adds to another monomer molecule, extending the polymer chain. This process repeats rapidly, leading to the formation of long polymer chains. youtube.comlibretexts.org
Termination: The polymerization process stops when two growing radical chains combine or react in a way that eliminates the radical species. libretexts.org
Mercaptobenzophenone compounds demonstrate high adduct efficiency with these unsaturated compounds, contributing to a fast and effective curing process. google.com
Integration of Benzophenone Moieties into Polymerization Networks
The covalent integration of the benzophenone moiety into the polymer network is a key feature of using this compound. google.com Beyond preventing migration, this integration can impart specific properties to the final material. The benzophenone groups distributed throughout the polymer network can act as sites for subsequent photochemical reactions. For example, if the cured material is exposed to UV light again, these immobilized benzophenone groups can induce further cross-linking by abstracting hydrogen atoms from adjacent polymer chains. nih.govrsc.org This can be used to enhance the mechanical properties, solvent resistance, and thermal stability of the cured film or to create surface-attached polymer networks and hydrogels. nih.govrsc.org
Design and Synthesis of Functional Polymeric Materials
The unique structure of this compound makes it a valuable building block in the design and synthesis of functional polymeric materials. By incorporating this molecule, materials scientists can create polymers with tailored photo-responsive properties. For instance, polymers containing benzophenone groups can be used to create photo-patternable surfaces, where specific areas can be cross-linked upon exposure to UV light through a mask.
The synthesis of these functional materials involves the copolymerization of standard monomers with monomers that have a benzophenone group attached. nih.govrsc.org The use of this compound in a formulation acts as a shortcut, allowing the photoactive group to be incorporated directly during the initial curing step. This approach is efficient for creating materials like biocompatible hydrogels, anti-fouling coatings, and advanced composites where surface properties and network stability are paramount. rsc.org
Incorporation of this compound into Polymer Architectures
The introduction of this compound into polymer chains can be achieved through several synthetic strategies, leading to a variety of polymer architectures, including linear, branched, and crosslinked networks.
One primary method involves utilizing this compound as a photoinitiator in free-radical polymerization. google.com Upon exposure to ultraviolet (UV) light, the benzophenone group undergoes photoexcitation and abstracts a hydrogen atom from a suitable donor, generating a radical that initiates polymerization. dergipark.org.tr A key feature of this approach is the covalent attachment of the benzophenone fragment to the polymer network, which prevents its migration and leaching from the final material. google.com The thiol group can also participate in the polymerization process, particularly in thiol-ene click chemistry reactions. researchgate.net This method allows for the synthesis of main-chain polymeric benzophenone photoinitiators, where the this compound unit is an integral part of the polymer backbone.
Furthermore, this compound can be incorporated as a monomer or a comonomer in various polymerization techniques. For instance, its thiol group can react with monomers containing double bonds through thiol-ene addition reactions, a form of click chemistry known for its high efficiency and mild reaction conditions. rsc.org This approach enables the precise placement of the benzophenone and thiol functionalities along the polymer chain.
The table below summarizes key methods for incorporating this compound into different polymer architectures.
| Polymerization Method | Role of this compound | Resulting Polymer Architecture | Key Features |
| Photopolymerization | Photoinitiator | Crosslinked Network | Covalent bonding of the initiator to the network, preventing migration. google.comgoogle.com |
| Thiol-ene Click Chemistry | Monomer/Comonomer | Linear or Crosslinked | High efficiency, mild reaction conditions, precise functional group placement. researchgate.net |
| Post-Polymerization Modification | Modifying Agent | Grafted or Functionalized | Versatile method to introduce functionality to existing polymers. nih.govresearchgate.net |
Functionalization Strategies for Tailored Polymer Structures
Post-polymerization modification is a powerful strategy for introducing specific functionalities into pre-existing polymers, allowing for the creation of tailored macromolecular structures. nih.govresearchgate.net The thiol group of this compound is particularly amenable to such modifications, offering a versatile handle for grafting the molecule onto various polymer backbones.
A prominent functionalization strategy is the thiol-ene reaction, where the thiol group of this compound is reacted with a polymer containing pendant alkene groups. wiley-vch.de This reaction is highly efficient and can be initiated either thermally or photochemically, providing excellent control over the degree of functionalization. This approach allows for the synthesis of polymers with photoreactive benzophenone side chains, which can be subsequently used for crosslinking or surface patterning.
Another strategy involves the synthesis of block copolymers, where distinct polymer blocks possess different chemical properties. nih.govuu.nl Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) can be employed to synthesize a polymer block with reactive sites, which can then be functionalized with this compound. jsta.cl This results in well-defined block copolymers with a dedicated segment containing the photoactive and reactive functionalities of this compound.
These functionalization strategies are crucial for developing polymers with precisely controlled architectures and properties, such as amphiphilic block copolymers that can self-assemble into various nanostructures. uu.nl
Development of Dynamic and Self-Healing Polymeric Materials
The development of materials that can autonomously repair damage is a rapidly growing field in polymer science. This compound offers intriguing possibilities for the design of dynamic and self-healing polymers due to the reversible nature of the bonds that its functional groups can form.
The thiol group can participate in thiol-disulfide exchange reactions. nih.gov By incorporating this compound into a polymer network, disulfide bonds can be formed, which can act as reversible crosslinks. When the material is damaged, these disulfide bonds can break and reform upon the application of a stimulus such as heat or light, enabling the material to heal. researchgate.netnih.gov This dynamic covalent chemistry allows for the repeated mending of cracks and scratches. researchgate.net
Furthermore, the benzophenone moiety can be utilized in photoreversible cycloaddition reactions. researchgate.net Under specific wavelengths of UV light, benzophenone can undergo a [2+2] cycloaddition with another benzophenone molecule or other suitable photosensitive groups, forming a cyclobutane (B1203170) ring. nih.gov This dimerization can be reversed by irradiation with a different wavelength of light, breaking the cyclobutane ring and restoring the original groups. By incorporating this compound into a polymer, this photoreversible reaction can be used to create crosslinks that can be selectively broken and reformed, providing a mechanism for photo-induced self-healing. researchgate.netnih.gov
The combination of both thiol-disulfide exchange and photoreversible cycloaddition within the same polymer system, made possible by the unique structure of this compound, could lead to the development of multi-stimuli-responsive self-healing materials.
| Self-Healing Mechanism | Relevant Functional Group | Stimulus for Healing | Key Principle |
| Thiol-Disulfide Exchange | Thiol (-SH) | Heat, Light, pH | Reversible breaking and reforming of disulfide bonds. nih.govresearchgate.net |
| Photoreversible Cycloaddition | Benzophenone (C=O) | UV Light (different wavelengths) | Reversible [2+2] cycloaddition to form and break crosslinks. researchgate.netnih.gov |
Responsive Composite Materials
Stimuli-responsive materials, also known as "smart" materials, are designed to undergo a significant change in their properties in response to an external stimulus. nih.govnih.gov The incorporation of this compound into composite materials can impart photo-responsive characteristics due to the presence of the benzophenone group.
When embedded in a polymer matrix, the benzophenone moieties can act as photo-crosslinkers. Upon exposure to UV radiation, they can abstract hydrogen atoms from the polymer chains, leading to the formation of covalent bonds and thus, a crosslinked network. rsc.org This process can be used to alter the mechanical properties of the composite material, such as its stiffness and swelling behavior, in a spatially controlled manner by using patterned light.
Moreover, the photo-reactivity of benzophenone can be harnessed to create photo-responsive surfaces. By grafting polymers containing this compound onto a substrate, the surface properties, such as wettability, can be modified by UV irradiation. semanticscholar.org This has potential applications in areas such as microfluidics and the development of smart coatings.
The combination of the photo-responsive nature of the benzophenone group with other responsive polymers could lead to the creation of multi-stimuli-responsive composites. For instance, a composite material could be designed to respond to both light and temperature by incorporating this compound into a thermo-responsive polymer network. nih.gov
Advanced Materials for Energy and Catalysis
While the primary applications of this compound have been in polymer and materials science, its unique electronic and structural features suggest potential for its use in advanced materials for energy and catalysis. Research in these areas is still emerging, but the fundamental properties of the molecule provide a basis for exploration.
Contribution to Photocatalytic Applications (if derivatives or complexes are used in this context)
At present, there is limited direct research on the application of this compound itself in photocatalysis. However, the fundamental properties of its constituent functional groups, benzophenone and thiol, suggest that its derivatives or metal complexes could be promising candidates for photocatalytic applications. Benzophenone is a well-known photosensitizer, capable of absorbing UV light and transferring the energy to other molecules, thereby initiating chemical reactions. The thiol group is known to coordinate with various metal ions, which are often the active centers in photocatalysts.
The combination of a photosensitizing unit and a metal-coordinating ligand in a single molecule could lead to the development of novel photocatalysts with enhanced efficiency. For instance, metal complexes of this compound derivatives could potentially exhibit interesting photoredox properties, where the benzophenone moiety acts as a light-harvesting antenna and the metal center participates in catalytic transformations. Further research is needed to synthesize and evaluate the photocatalytic activity of such compounds.
Materials for Energy Harvesting and Conversion
The application of this compound in materials for energy harvesting and conversion is another area that is currently underexplored. However, its properties suggest potential avenues for investigation. The benzophenone group's ability to absorb UV light could be harnessed in the development of materials for UV-to-visible light conversion, which could enhance the efficiency of solar cells.
Furthermore, the thiol group's ability to bind to metal surfaces, such as gold, could be utilized in the fabrication of organic electronic devices. For example, self-assembled monolayers of this compound derivatives on electrode surfaces could be used to modify the electrode work function or to act as a charge-transporting layer in organic photovoltaics or organic light-emitting diodes. The photoreactive nature of the benzophenone group could also be employed to pattern these surfaces with light, creating well-defined electronic circuits. These potential applications, however, remain speculative and require experimental validation.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Mercaptobenzophenone by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on its structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the nine aromatic protons and the single thiol proton. The aromatic protons, located on two different phenyl rings, would appear in the typical downfield region of approximately 7.0-8.0 ppm. Due to the influence of the electron-withdrawing carbonyl group and the electron-donating, ortho/para-directing mercapto group, these protons would exhibit complex splitting patterns (multiplets). The thiol (S-H) proton is anticipated to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration but is typically found in the 3.0-4.0 ppm range.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide information on the carbon skeleton. This compound has 13 carbon atoms, but due to potential symmetry, fewer than 13 signals might be observed. The most downfield signal would correspond to the carbonyl carbon (C=O), expected around 195-200 ppm. The aromatic carbons would resonate in the 120-140 ppm region. The carbon atom bonded to the sulfur (C-S) would likely appear more upfield within this aromatic range.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic Protons (9H) | ~ 7.0 - 8.0 | Complex multiplets due to spin-spin coupling. |
| Thiol Proton (1H) | ~ 3.0 - 4.0 | Broad singlet, position is solvent and concentration dependent. |
| Carbonyl Carbon (C=O) | ~ 195 - 200 | Quaternary carbon, typically a sharp singlet. |
| Aromatic Carbons (12C) | ~ 120 - 140 | Multiple signals corresponding to the unique carbon environments in the two phenyl rings. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.
The most prominent peak would be the strong absorption corresponding to the carbonyl (C=O) group stretching vibration, typically observed in the range of 1630–1680 cm⁻¹ for aromatic ketones. The presence of the thiol group should be evidenced by a weak to medium S-H stretching band around 2550–2600 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear as a group of peaks just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would produce characteristic absorptions in the 1450–1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Thiol (S-H) | Stretching | 2550 - 2600 | Weak |
| Carbonyl (C=O) | Stretching | 1630 - 1680 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the benzoyl group and the thiophenyl moiety—are expected to give rise to distinct absorption bands. The conjugated system, which includes the two phenyl rings and the carbonyl group, will exhibit intense π→π* transitions at shorter wavelengths (likely below 300 nm). Additionally, the carbonyl group's non-bonding electrons (n electrons on the oxygen atom) can undergo a lower-energy, and thus weaker, n→π* transition, which typically occurs at longer wavelengths (around 300-350 nm) for aromatic ketones. The presence of the sulfur atom with its lone pairs may also influence the electronic transitions, potentially causing a bathochromic (red) shift compared to unsubstituted benzophenone (B1666685).
| Electronic Transition | Chromophore | Expected λmax Range (nm) | Relative Intensity (Molar Absorptivity, ε) |
|---|---|---|---|
| π → π | Benzoylphenyl system | ~ 250 - 290 | High (ε > 10,000) |
| n → π | Carbonyl group (C=O) | ~ 300 - 350 | Low (ε < 1,000) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If single crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule in the solid state, particularly the dihedral angle between the two phenyl rings, which is a key structural feature of benzophenones. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding involving the thiol group or π-stacking of the aromatic rings, that govern the crystal packing. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.
High-Resolution Mass Spectrometry Techniques (e.g., LC/ESI-MS, GPC/LC-MALDI)
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. The compound has a molecular formula of C₁₃H₁₀OS and a monoisotopic mass of approximately 214.045 Da. guidechem.com HRMS techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer can measure the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of its molecular formula. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 215.053. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the cleavage of the bond between the carbonyl carbon and the thiophenyl ring, leading to the formation of the benzoyl cation (C₆H₅CO⁺, m/z 105) and a thiophenyl fragment.
| Ion | Molecular Formula | Calculated Monoisotopic Mass (m/z) | Expected Major Fragment Ions (m/z) |
|---|---|---|---|
| [M]⁺˙ | C₁₃H₁₀OS | 214.0452 | 181, 139, 105, 77 |
| [M+H]⁺ | C₁₃H₁₁OS⁺ | 215.0525 | 105 |
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, 2D Chromatography)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring its synthesis or subsequent reactions. A reversed-phase HPLC method would be highly effective for this purpose.
A typical setup would involve a C18 stationary phase column and a mobile phase gradient consisting of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic or acetic acid) to ensure good peak shape. Detection is commonly performed using a UV detector set at a wavelength where the compound strongly absorbs, as determined by its UV-Vis spectrum (e.g., ~260 nm). Under optimized conditions, this compound would elute as a sharp, well-defined peak at a specific retention time, allowing for its separation from starting materials, byproducts, or impurities. The peak area is proportional to the concentration, enabling quantitative analysis and purity determination (e.g., >99%).
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Computational and Theoretical Investigations of 2 Mercaptobenzophenone
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. These methods solve approximations of the Schrödinger equation to provide detailed information about the electronic nature of molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. An electronic structure analysis of 2-Mercaptobenzophenone using DFT would yield critical insights into its intrinsic properties.
Such a study would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Furthermore, DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) maps. These maps visualize the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would reveal the reactivity of the thiol (-SH) group, the carbonyl (C=O) group, and the aromatic rings. Natural Bond Orbital (NBO) analysis could also be performed to understand orbital interactions and charge distribution in greater detail. researchgate.net
| Electrostatic Potential | Visualizes charge distribution, identifying nucleophilic and electrophilic sites. | Negative potential would be concentrated around the oxygen and sulfur atoms, while positive potential would be near the thiol hydrogen. |
This table is illustrative and presents the type of data that would be obtained from a DFT study. Actual values would require specific calculations.
Quantum chemical calculations are indispensable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. rsc.orgrsc.org Transition State Theory (TST) uses these calculations to understand and predict reaction rates. ox.ac.ukwikipedia.orglibretexts.org
For this compound, these methods could be used to study various potential reactions:
Oxidation of the Thiol Group: The mechanism for the oxidation of the thiol to form a disulfide (2,2'-dithiobis(benzophenone)) could be investigated. Calculations would identify the transition state for this process and determine the activation energy, providing insight into the reaction's feasibility.
Reactions at the Carbonyl Group: Nucleophilic addition to the carbonyl carbon is a characteristic reaction of ketones. DFT could model the addition of various nucleophiles, determining the energy barriers and stereochemical outcomes.
Electrophilic Aromatic Substitution: The calculations could predict the most likely positions for electrophilic attack on the two phenyl rings, explaining the directing effects of the carbonyl and mercapto-substituted ring.
By locating the transition state—the highest energy point along the minimum energy reaction path—the activation energy (Ea) can be determined. psgcas.ac.inlibretexts.org This value is critical for understanding the kinetics of the reaction.
Building on electronic structure and mechanistic analysis, computational methods can predict how a molecule will behave in new, unstudied reactions. Reactivity indices derived from DFT calculations, such as global hardness, softness, and the electrophilicity index, can provide a quantitative measure of a molecule's reactivity. mdpi.com
For this compound, these indices would help predict its behavior in complex reaction environments. For example, in a reaction with multiple electrophilic and nucleophilic sites, comparing the local reactivity indices (such as Fukui functions) for each atom would predict the most probable site of reaction. This is particularly useful for understanding regioselectivity, such as predicting which of the two phenyl rings is more susceptible to substitution, or whether a reagent will attack the sulfur or the oxygen atom.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum mechanics is excellent for studying the electronic details of a single molecule or a simple reaction, Molecular Dynamics (MD) simulations are used to study the movement and interactions of molecules over time. MD simulations model a system (e.g., one or more molecules in a solvent) by applying classical mechanics to every atom. rsc.orgnih.govmdpi.com
For this compound, MD simulations would be highly valuable for:
Conformational Analysis: The molecule has several rotatable bonds, including the bonds connecting the phenyl rings to the carbonyl carbon and the bond connecting the mercaptophenyl group. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most stable conformations (rotamers) and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.
Solvent Effects: By simulating this compound in a box of explicit solvent molecules (like water or an organic solvent), MD can reveal how the solvent organizes around the solute and how this affects its conformation and dynamics.
Intermolecular Interactions: MD is a powerful tool for studying how a molecule interacts with other molecules, such as proteins, DNA, or other small molecules. nih.govmdpi.com If this compound were being investigated as a potential drug, MD simulations could model its binding to a target protein's active site, providing insights into the binding mode and affinity.
Chemoinformatics and Machine Learning Approaches in Compound Design and Property Prediction
Chemoinformatics and machine learning (ML) are rapidly growing fields that leverage large datasets to predict the properties of chemical compounds. neurips.ccnih.govnih.gov These approaches rely on transforming chemical structures into numerical descriptors and then using algorithms to find correlations between these descriptors and experimental properties.
While specific chemoinformatics models for this compound are not available, one could be developed as part of a larger study. The process would involve:
Dataset Curation: A large dataset of compounds structurally related to this compound with known experimental data for a specific property (e.g., toxicity, binding affinity, solubility) would be collected.
Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors (e.g., topological indices, physicochemical properties, quantum-chemical parameters) would be calculated.
Model Training: A machine learning algorithm (such as random forest, support vector machines, or a neural network) would be trained on this dataset to learn the relationship between the descriptors and the property of interest. chemrxiv.orgarxiv.org
Prediction: Once trained and validated, this Quantitative Structure-Activity Relationship (QSAR) model could be used to predict the properties of new compounds, including this compound, without the need for experimental testing. mdpi.com
These predictive models are invaluable in the early stages of drug discovery and materials science for screening large virtual libraries of compounds to identify promising candidates for synthesis and testing. arxiv.org
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Derivatization Strategies
Future synthetic research on 2-Mercaptobenzophenone and its derivatives will likely focus on developing more efficient, sustainable, and diverse methodologies. Key areas of exploration will include:
Greener Synthetic Routes: Current synthetic methods for thiol-containing compounds often rely on harsh reagents and produce significant waste. Future research will likely target the development of greener alternatives, such as biocatalytic routes or the use of less toxic and more sustainable reagents. The principles of green chemistry will be central to designing these new pathways, aiming for higher atom economy and reduced environmental impact. tue.nlox.ac.uk
Novel Derivatization Strategies: The reactivity of the thiol group offers a rich platform for derivatization. nih.gov Future work will explore a wider range of reactions to introduce diverse functionalities. This could include thiol-ene and thiol-yne "click" reactions for efficient and specific modifications. semanticscholar.orgx-mol.com Derivatization can be used to tune the compound's properties, such as solubility, electronic characteristics, and biological activity, opening up new application possibilities. acs.orgnih.gov
| Derivatization Strategy | Potential Functional Group Introduced | Anticipated Application Area |
| Thiol-ene Reaction | Alkyl chains, esters, amides | Polymer synthesis, surface modification |
| Thiol-yne Reaction | Alkynes, heterocyclic rings | Bio-conjugation, materials science |
| Nucleophilic Substitution | Ethers, thioethers | Pharmaceutical intermediates, ligands for catalysis |
| Oxidation | Sulfonic acids, disulfides | Photoinitiators, redox-active materials |
Development of Bio-inspired and Sustainable Applications for this compound Derivatives
Drawing inspiration from natural systems, future research will aim to develop bio-inspired and sustainable applications for this compound derivatives. This emerging field will likely focus on:
Biomimetic Catalysis: The thiol group in this compound can mimic the active sites of certain enzymes. nih.gov Research into its use in biomimetic catalysts for various organic transformations is a promising avenue. These bio-inspired catalysts could offer high selectivity and efficiency under mild reaction conditions.
Sustainable Polymers: The incorporation of this compound into polymer backbones could lead to the development of sustainable materials. Its photoreactive nature could be harnessed for creating recyclable or degradable polymers. tue.nlox.ac.uk Research in this area aligns with the growing demand for environmentally friendly plastics and materials. maastrichtuniversity.nl
Drug Delivery Systems: The ability to form disulfide bonds, which are cleavable under specific biological conditions, makes thiol-containing molecules attractive for drug delivery applications. This compound derivatives could be designed as part of stimuli-responsive drug delivery systems that release their payload in a targeted manner.
| Bio-inspired/Sustainable Application | Key Feature of this compound | Potential Impact |
| Biomimetic Catalysis | Thiol group mimicking enzyme active sites | Highly selective and efficient chemical synthesis |
| Sustainable Polymers | Photoreactive benzophenone (B1666685) core | Development of recyclable and biodegradable materials |
| Targeted Drug Delivery | Reversible disulfide bond formation | Enhanced therapeutic efficacy and reduced side effects |
Advanced Functional Materials Development Integrating this compound Moieties
The unique combination of a photo-crosslinkable benzophenone unit and a reactive thiol group makes this compound an ideal building block for advanced functional materials. researchgate.netklinger-lab.de Future research in this area is expected to explore:
Photopatternable Surfaces: The benzophenone moiety can be used to create patterned surfaces through photolithography. The thiol groups on these surfaces can then be further functionalized, allowing for the creation of complex and multifunctional interfaces for applications in microelectronics, biosensors, and cell culture.
Responsive Hydrogels: this compound can be incorporated into hydrogel networks. The photoreactive nature of the benzophenone group can be used to control the crosslinking density and mechanical properties of the hydrogel, while the thiol groups can be used to introduce stimuli-responsive properties or to conjugate biomolecules.
Organic Electronics: The aromatic and sulfur-containing nature of this compound suggests potential applications in organic electronics. Research could explore its use as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a photosensitizer in organic photovoltaics.
| Functional Material | Role of this compound Moiety | Potential Application |
| Photopatternable Surfaces | Photo-crosslinker and anchor for further functionalization | Biosensors, microarrays, cell patterning |
| Responsive Hydrogels | Crosslinker and site for stimuli-responsive modification | Drug delivery, tissue engineering, soft robotics |
| Organic Electronics | Electron donor/acceptor, photosensitizer | OLEDs, OFETs, organic solar cells |
Deeper Mechanistic Understanding through Integrated Experimental and Computational Models
To fully exploit the potential of this compound, a deeper understanding of its fundamental chemical and physical properties is required. Future research will likely employ a combination of advanced experimental techniques and computational modeling to elucidate its reaction mechanisms. nih.govnih.govresearchgate.netmdpi.comrsc.org
Photophysical and Photochemical Studies: Detailed investigations into the excited-state dynamics of this compound will be crucial for optimizing its performance in photochemical applications. Time-resolved spectroscopy and quantum yield measurements will provide insights into the efficiency of intersystem crossing, radical formation, and other photochemical processes.
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be employed to model the electronic structure, reaction pathways, and spectroscopic properties of this compound and its derivatives. acs.orgnih.govresearchgate.netacs.org These theoretical studies will complement experimental findings and provide a detailed picture of the reaction mechanisms at the molecular level. This integrated approach will be invaluable for designing new derivatives with tailored properties and for predicting their reactivity and performance in various applications.
| Research Approach | Key Information Gained | Impact on Application Development |
| Time-resolved Spectroscopy | Excited-state lifetimes, reaction intermediates | Optimization of photoinitiators and photosensitizers |
| Quantum Yield Measurements | Efficiency of photochemical processes | Design of more efficient photopolymerization systems |
| DFT Calculations | Electronic structure, reaction energy barriers | Rational design of new derivatives with enhanced properties |
| Molecular Dynamics Simulations | Conformational changes, solvent effects | Understanding behavior in complex environments |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Mercaptobenzophenone, and how can reaction conditions be optimized for reproducibility?
- Methodology : Begin with nucleophilic aromatic substitution or Friedel-Crafts acylation, using thiol-containing precursors. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Monitor reaction progress via TLC or HPLC. For reproducibility, document stoichiometric ratios, catalyst loadings, and purification steps (e.g., column chromatography with silica gel) .
- Data Contradictions : Discrepancies in yields may arise from trace moisture or oxygen sensitivity; use inert atmospheres (N₂/Ar) and anhydrous solvents. Validate purity via NMR (¹H/¹³C) and HRMS, ensuring absence of disulfide by-products .
Q. How should researchers characterize this compound to confirm structural identity and purity?
- Analytical Workflow :
- Spectroscopy : ¹H NMR (δ 7.5–8.0 ppm for aromatic protons; δ 3.5–4.0 ppm for -SH proton, though often broadened).
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% by area normalization).
- Elemental Analysis : Match experimental C, H, S percentages to theoretical values (±0.3% tolerance) .
- Common Pitfalls : Oxidation during storage may introduce disulfides; store under inert gas at –20°C and re-test before use .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in mechanistic studies of this compound’s reactivity?
- Case Study : Conflicting reports on thiyl radical formation under UV irradiation.
- Approach : Use ESR spectroscopy with spin-trapping agents (e.g., DMPO) to detect transient radicals. Pair with DFT calculations (B3LYP/6-31G*) to model reaction pathways .
- Controls : Include radical inhibitors (e.g., TEMPO) to confirm radical-mediated pathways. Compare kinetics under varying light intensities .
Q. How can researchers design robust assays to quantify this compound in complex matrices (e.g., biological systems)?
- Method Development :
- Sample Prep : Liquid-liquid extraction (ethyl acetate) or SPE (C18 cartridges) to isolate the compound from proteins/lipids.
- Detection : LC-MS/MS (MRM mode, m/z 215→181 for quantification; deuterated internal standards for normalization) .
Methodological Challenges and Solutions
Q. How should researchers address discrepancies in solubility data across studies?
- Systematic Testing :
| Solvent | Solubility (mg/mL, 25°C) | Method |
|---|---|---|
| DMSO | 50–60 | Gravimetric analysis |
| Ethanol | 10–15 | UV-Vis (λ = 280 nm) |
| Water | <0.1 | Filtration + HPLC |
- Factors Influencing Variability : Particle size (use ball-milled samples), equilibration time (24–48 hr), and temperature control (±0.5°C) .
Q. What statistical approaches mitigate false positives in high-throughput screening of this compound derivatives?
- Multiple Testing Correction : Apply Benjamini-Hochberg procedure (FDR ≤5%) to adjust p-values. Use orthogonal assays (e.g., SPR vs. ITC) to confirm binding affinities .
- Data Triangulation : Combine biochemical assays, crystallography (e.g., PDB deposition), and in silico docking (AutoDock Vina) to validate hits .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?
- PPE Requirements : Nitrile gloves (ASTM D6978 tested), chemical goggles, and flame-resistant lab coats.
- Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as hazardous waste (EPA Category D003) .
Data Interpretation Guidelines
Q. How should researchers contextualize conflicting bioactivity data for this compound analogs?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
